N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Substitution Reactions:
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the benzofuran derivative with 2,5-dimethoxyaniline under appropriate conditions, such as using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(1-benzofuran-3-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring.
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the dimethoxyphenyl and dimethylbenzofuran moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H21NO4/c1-12-5-7-16-14(11-25-20(16)13(12)2)9-19(22)21-17-10-15(23-3)6-8-18(17)24-4/h5-8,10-11H,9H2,1-4H3,(H,21,22) |
InChI Key |
UPDBLWCHFINOKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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